2-(Thiazol-4-ylmethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol is a compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclohexanol moiety.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive thiazole derivatives.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a cyclohexanol moiety, potentially offering distinct biological and chemical properties.
Biological Activity
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety can interact with various biological targets, making it a valuable scaffold in drug design.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit antimicrobial properties. The thiazole structure allows for interactions with microbial enzymes, potentially inhibiting their activity and leading to cell death. Studies have shown that derivatives of thiazole can effectively combat bacterial and fungal infections by disrupting cell wall synthesis or inhibiting key metabolic pathways.
2. Antitumor Activity
Thiazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values as low as 1.61 µg/mL, indicating potent activity against tumor cells . The mechanism often involves the inhibition of critical cellular processes such as apoptosis regulation and DNA synthesis.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against enzymes involved in cancer progression and microbial resistance. The interaction between the thiazole ring and enzyme active sites can lead to reduced enzymatic activity, which is crucial for therapeutic effects .
The biological effects of this compound are primarily mediated through:
- Enzyme Interaction: The thiazole ring can bind to specific enzymes or receptors, modulating their activity.
- Cellular Pathways: It influences various signaling pathways that regulate cell growth and survival, particularly in cancer cells.
Research Findings
Case Studies
- Antitumor Studies : A series of thiazole derivatives were synthesized and tested against Jurkat and HT-29 cell lines, revealing that modifications to the thiazole structure significantly impacted cytotoxicity levels.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties showed that compounds with substituted thiazole rings exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H15NOS/c12-10-4-2-1-3-8(10)5-9-6-13-7-11-9/h6-8,10,12H,1-5H2 |
InChI Key |
LSTJFVAIVAWMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CSC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.